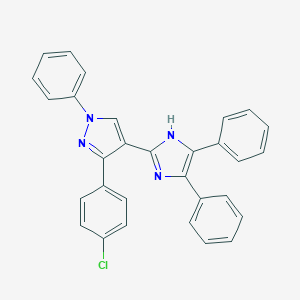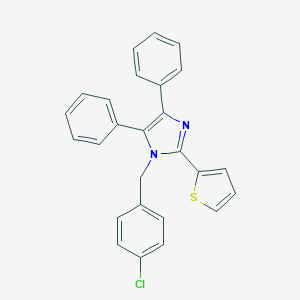![molecular formula C15H15N3OS2 B292517 3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292517.png)
3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which have been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, 3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. In addition, 3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for lab experiments is its high purity and stability. The compound can be synthesized in large quantities with high yield and purity, making it suitable for use in a range of in vitro and in vivo studies. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective HDAC inhibitors based on the thienopyrimidine scaffold. Another potential direction is the investigation of the compound's effects on other signaling pathways and cellular processes involved in cancer and inflammation. Additionally, the antimicrobial properties of the compound could be further explored for the development of new antimicrobial agents. Finally, the compound's pharmacokinetics and toxicity profile could be studied in more detail to assess its potential for clinical development.
Synthesemethoden
The synthesis of 3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzyl mercaptan in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 2-chloro-4,6-dimethoxypyrimidine to yield the final product. The synthesis process has been optimized to yield high purity and yield of the compound.
Eigenschaften
Molekularformel |
C15H15N3OS2 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
3-amino-2-benzylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3OS2/c1-9-10(2)21-13-12(9)14(19)18(16)15(17-13)20-8-11-6-4-3-5-7-11/h3-7H,8,16H2,1-2H3 |
InChI-Schlüssel |
YSTCYPUXZVCSEO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3)N)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-bis(benzylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B292436.png)
![N-(4-chlorophenyl)-N-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)amine](/img/structure/B292438.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)





![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)